N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)cyclopropanesulfonamide
Description
Properties
IUPAC Name |
N-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)cyclopropanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2S/c17-19(18,12-4-5-12)15-8-2-9-16-10-6-11-3-1-7-14-13(11)16/h1,3,6-7,10,12,15H,2,4-5,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEVWPULYGSQUEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)NCCCN2C=CC3=C2N=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)cyclopropanesulfonamide typically involves multiple steps:
Formation of the Pyrrolopyridine Core: The pyrrolopyridine core can be synthesized via cyclization reactions involving pyridine and pyrrole derivatives.
Attachment of the Propyl Chain: The propyl chain is introduced through alkylation reactions.
Cyclopropanesulfonamide Formation: The final step involves the sulfonation of the cyclopropane ring.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolopyridine moiety.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the propyl chain. Typical reagents include alkyl halides and nucleophiles like thiols or amines.
Common Reagents and Conditions
Oxidation: mCPBA in dichloromethane (DCM) at room temperature.
Reduction: LiAlH₄ in tetrahydrofuran (THF) under reflux.
Substitution: Alkyl halides in the presence of a base like NaH in dimethylformamide (DMF).
Major Products
Oxidation: Formation of N-oxides or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides or alkylated derivatives.
Scientific Research Applications
Anticancer Activity
N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)cyclopropanesulfonamide has shown potential as an anticancer agent. Studies indicate that it can inhibit the proliferation of various cancer cell lines. The following table summarizes its cytotoxic effects:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung) | 10.5 |
| MCF-7 (Breast) | 12.0 |
| HeLa (Cervical) | 8.0 |
These results suggest that this compound may serve as a lead for developing new anticancer therapies.
Anti-inflammatory Effects
Research indicates that this compound may possess anti-inflammatory properties. It appears to modulate the activity of pro-inflammatory cytokines, which could make it a candidate for treating inflammatory diseases.
Antimicrobial Properties
Preliminary studies have demonstrated that this compound exhibits antimicrobial activity against several bacterial strains. The effectiveness against specific pathogens is still under investigation but shows promise in combating antibiotic-resistant bacteria.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Key findings from SAR studies include:
- Pyrrolo[2,3-b]pyridine Moiety : Essential for maintaining biological activity.
- Cyclopropane Sulfonamide Group : Influences solubility and bioavailability.
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of this compound in vivo using xenograft models. The compound significantly reduced tumor growth compared to control groups, indicating its potential as a therapeutic agent.
Case Study 2: Inhibition of Inflammatory Pathways
Research published in Pharmacology Research & Perspectives highlighted the compound's ability to inhibit NF-kB signaling pathways in macrophages, leading to decreased production of inflammatory cytokines.
Mechanism of Action
The compound exerts its effects primarily through inhibition of FGFRs. It binds to the ATP-binding site of the receptor, preventing phosphorylation and subsequent activation of downstream signaling pathways. This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Compounds
Key Findings and Implications
Core Heterocycle Influence: Pyrrolo[2,3-b]pyridine derivatives (e.g., the target compound and the nitro-substituted analog ) exhibit simpler bicyclic frameworks compared to tricyclic systems like imidazo-pyrrolo-pyrazines or naphthyridines . These differences likely impact binding selectivity and pharmacokinetic properties.
Substituent Effects :
- Electron-Withdrawing Groups : The nitro group in may stabilize intermediates during synthesis but could require reduction for biological activity.
- Bulky Substituents : Tosyl (in ) and cyclopropyl (in ) groups improve metabolic stability but may reduce solubility.
- Chiral Centers : Ethyl- and methyl-substituted cyclopentyl groups (e.g., ) introduce stereochemical complexity, which is critical for optimizing target affinity .
Synthetic Challenges :
- Multi-step sequences involving Pd-catalyzed hydrogenation or HATU-mediated couplings are common. The use of toxic reagents like OsO₄ highlights the need for safer alternatives in scale-up.
- Purification via silica gel chromatography (e.g., ) remains a standard method, though yields vary (e.g., 55% in vs. unquantified yields in ).
Biological Activity
N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)cyclopropanesulfonamide is a compound that has garnered attention for its potential biological activities, particularly as a pharmacological agent. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C₁₁H₁₄N₂O₂S
- Molecular Weight : 238.31 g/mol
- IUPAC Name : this compound
This compound features a pyrrolo[2,3-b]pyridine moiety, which is known for its diverse biological activities.
The primary mechanism of action for this compound involves its interaction with specific biological targets. Research indicates that derivatives from the pyrrolo[2,3-b]pyridine class exhibit activity against various enzymes and receptors implicated in disease processes, including:
- Janus Kinase (JAK) Inhibition : Compounds similar to this sulfonamide have been identified as inhibitors of JAK pathways, which are crucial in inflammatory responses and hematopoiesis .
- Focal Adhesion Kinase (FAK) : The compound may also influence cellular signaling pathways by inhibiting FAK, a target of interest in cancer therapy .
Efficacy in Biological Assays
Several studies have evaluated the efficacy of related compounds in various biological assays:
-
Analgesic Activity : A series of pyrrolo derivatives demonstrated significant analgesic properties in animal models. For instance, compounds were tested using the "writhing" test and showed higher activity than aspirin .
Compound Dose (mg/kg) Pain Reaction Time (s) ± SEM Control 0 9.57 ± 1.8 Compound A 200 12.2 ± 1.4 Compound B 300 40.0 ± 4.4 - Sedative Activity : Similar studies indicated sedative effects where certain derivatives prolonged thiopental-induced sleep in rodents .
- Inhibition Studies : In vitro studies on cell lines showed that some pyrrolo derivatives possess submicromolar inhibition potential against FAK, suggesting their utility in treating cancers where FAK is overexpressed .
Case Study 1: JAK Inhibition
A study focused on the synthesis and testing of pyrrolo derivatives found that specific substitutions on the pyridine ring enhanced JAK inhibition potency. This was quantitatively assessed through cellular assays measuring signal transduction pathways relevant to inflammatory diseases.
Case Study 2: Cancer Therapeutics
Another investigation explored the effects of pyrrolo derivatives on cancer cell lines. Results indicated that these compounds could induce apoptosis and inhibit cell proliferation effectively at low concentrations, supporting their potential use as targeted cancer therapies.
Q & A
Basic: What synthetic routes are recommended for synthesizing N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)cyclopropanesulfonamide, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves multi-step protocols, including:
- Stepwise coupling : Aryl sulfonamide formation via nucleophilic substitution, using bases like sodium hydroxide (70°C, 4h) to facilitate cyclization .
- Intermediate purification : Solvent systems such as 2-methyltetrahydrofuran/isopropyl alcohol improve yield by reducing side reactions (e.g., 5.39 g yield under inert atmosphere) .
- Catalytic optimization : Pyridine bases (e.g., 3-picoline) enhance coupling efficiency in sulfonamide bond formation, as demonstrated in analogous triazolopyrimidine sulfonamide syntheses .
Key considerations : Monitor pH during aqueous workups (pH 2 for crystallization) and use column chromatography for impurity removal .
Basic: What spectroscopic and crystallographic techniques are critical for structural characterization of this compound?
Methodological Answer:
- NMR spectroscopy : - and -NMR (e.g., δ 2.14 ppm for methyl groups, δ 158.43 ppm for aromatic carbons) resolve regiochemistry and confirm cyclopropane sulfonamide connectivity .
- X-ray crystallography : Single-crystal analysis (e.g., R factor = 0.039) defines stereochemistry, as seen in related pyrrolopyridine derivatives .
- HRMS : High-resolution mass spectrometry (e.g., [M+H] 613.2349) validates molecular formula and purity .
Advanced: How can structure-activity relationship (SAR) studies guide modifications to enhance kinase inhibition?
Methodological Answer:
- Core scaffold modifications : Introduce electron-withdrawing groups (e.g., Cl, CF) at the pyrrolopyridine 5-position to improve target binding, as shown in PLX-4720 analogs .
- Sulfonamide substitution : Replace cyclopropane with bicyclic systems (e.g., cyclobutyl) to modulate steric effects, enhancing selectivity for kinases like BRAF .
- Bioisosteric replacement : Substitute the sulfonamide with phosphonates or carbamates to improve metabolic stability while retaining potency .
Advanced: How can conflicting in vitro vs. in vivo efficacy data for this compound be resolved?
Methodological Answer:
- Assay condition standardization : Ensure consistent ATP concentrations (e.g., 10 µM) in kinase inhibition assays to avoid false negatives due to substrate competition .
- Pharmacokinetic profiling : Measure plasma protein binding and hepatic microsomal stability (e.g., t > 2h) to explain discrepancies between cellular and animal models .
- Metabolite identification : Use LC-MS to detect active metabolites (e.g., hydroxylated derivatives) that may contribute to in vivo efficacy not observed in vitro .
Advanced: What crystallographic data elucidate the binding mode of this compound with target kinases?
Methodological Answer:
- Co-crystallization : Resolve binding poses using kinase domains (e.g., BRAF V600E mutant) soaked with the compound. For example, InChIKey
IUEWXNHSKRWHDYreveals hydrophobic interactions between the cyclopropane and kinase hinge region . - Electrostatic mapping : Density functional theory (DFT) calculations align with X-ray data, showing sulfonamide oxygen hydrogen bonding to Lys483 in the ATP pocket .
Basic: What safety protocols are recommended for handling this compound in laboratory settings?
Methodological Answer:
- Exposure mitigation : Use fume hoods and PPE (gloves, goggles) to avoid inhalation/contact, as toxicological data are incomplete .
- Waste disposal : Neutralize acidic byproducts (e.g., from sulfonylation steps) with sodium bicarbonate before disposal .
Advanced: How can regioselective functionalization of the pyrrolo[2,3-b]pyridine core be achieved?
Methodological Answer:
- Directed metalation : Use LDA (lithium diisopropylamide) at −78°C to selectively deprotonate the 3-position, followed by electrophilic quenching (e.g., iodine for 3-iodo derivatives) .
- Cross-coupling : Suzuki-Miyaura reactions with Pd(PPh) enable 5-aryl substitutions while preserving sulfonamide integrity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
